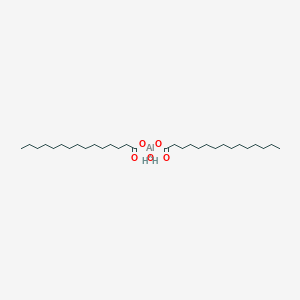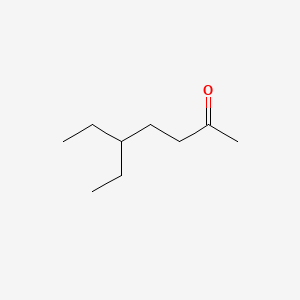
Tridocosyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridocosyl phosphite is an organophosphorus compound with the molecular formula C66H135O3P. It is a phosphite ester, characterized by the presence of three long-chain alkyl groups attached to a phosphorus atom. This compound is known for its applications in various fields, including polymer stabilization and as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridocosyl phosphite can be synthesized through the reaction of phosphorus trichloride (PCl3) with docosanol (C22H45OH) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
3C22H45OH+PCl3→(C22H45O)3P+3HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to higher purity and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions: Tridocosyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridocosyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce docosanol and phosphorous acid.
Substitution: It can react with halogens or other electrophiles to form substituted phosphites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions facilitate hydrolysis.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Tridocosyl phosphate.
Hydrolysis: Docosanol and phosphorous acid.
Substitution: Various substituted phosphites depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tridocosyl phosphite has several applications in scientific research:
Polymer Stabilization: It is used as a non-discolouring antioxidant in polymeric materials to prevent degradation during processing and long-term use.
Organic Synthesis: It serves as an intermediate in the synthesis of other organophosphorus compounds and as a reagent in various organic transformations.
Biological Applications: Its derivatives are explored for potential use in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.
Industrial Applications: It is employed in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The primary mechanism by which tridocosyl phosphite exerts its effects is through its antioxidant properties. It acts as a hydroperoxide decomposer, breaking down hydroperoxides into less reactive species, thereby preventing the formation of free radicals that can cause polymer degradation . The molecular targets include hydroperoxides and other reactive oxygen species, and the pathways involved are primarily related to radical scavenging and stabilization .
Comparación Con Compuestos Similares
Triphenyl phosphite: Another phosphite ester with three phenyl groups instead of long-chain alkyl groups.
Trioctyl phosphite: Similar structure but with shorter alkyl chains (C8H17).
Tris(2,4-di-tert-butylphenyl) phosphite: A sterically hindered phosphite used as an antioxidant in polymers.
Uniqueness: Tridocosyl phosphite is unique due to its long-chain alkyl groups, which provide enhanced hydrophobicity and compatibility with non-polar polymer matrices. This makes it particularly effective in stabilizing polyolefins and other hydrophobic polymers .
Propiedades
Número CAS |
85118-41-8 |
|---|---|
Fórmula molecular |
C66H135O3P |
Peso molecular |
1007.7 g/mol |
Nombre IUPAC |
tridocosyl phosphite |
InChI |
InChI=1S/C66H135O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70(68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
Clave InChI |
IYUQKHLKDBLAGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
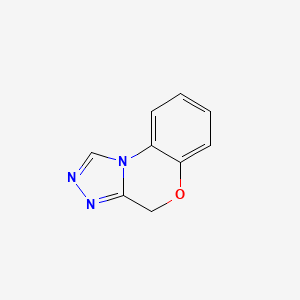
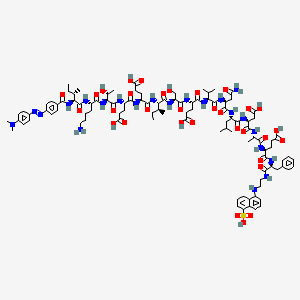
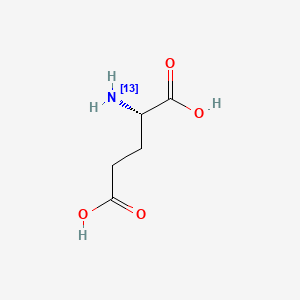

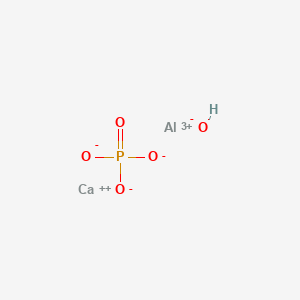
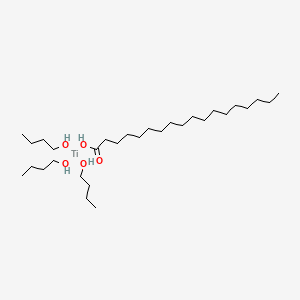

![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
